2,5-Dimethylphenethylamine: Chemical Architecture and Pharmacological Divergence
This guide provides an in-depth technical analysis of 2,5-Dimethylphenethylamine (2,5-DMPEA), a structural analog of the renowned "2C" family of psychedelics. Unlike its oxygenated counterparts, this molecule serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2,5-Dimethylphenethylamine (2,5-DMPEA), a structural analog of the renowned "2C" family of psychedelics. Unlike its oxygenated counterparts, this molecule serves as a critical negative control in structure-activity relationship (SAR) studies and a versatile intermediate in modern oncology drug development.[1]
2,5-Dimethylphenethylamine (2,5-DMPEA) is a phenethylamine derivative characterized by methyl substitutions at the 2 and 5 positions of the benzene ring.[1] It is the hydrophobic isostere of 2,5-Dimethoxyphenethylamine (2C-H) .
While the 2,5-dimethoxy pattern is the "skeleton key" for 5-HT2A receptor activation (the mechanism underlying classical psychedelics like 2C-B and DOI), the 2,5-dimethyl substitution renders the molecule essentially inactive as a psychedelic. This lack of activity is historically significant; it provided early researchers (including teams led by Glennon and Nichols) with the proof that electronic character (lone pair availability) , not just steric bulk, is the determinant of phenethylamine psychoactivity.[1]
Today, 2,5-DMPEA is primarily utilized as a high-value intermediate in the synthesis of IDO/TDO inhibitors for cancer immunotherapy.
Discovery and Historical Context
Origins in Industrial Chemistry (Pre-1960s)
Unlike the "2C" compounds, which were synthesized with the express intent of exploring psychoactivity, 2,5-DMPEA emerged from industrial xylene chemistry.[1] The precursor, p-xylene , is a commodity chemical. Early syntheses in the mid-20th century focused on utilizing xylene derivatives (specifically 2,5-dimethylbenzaldehyde) to create amines for dye manufacturing and agricultural applications.[1]
The Pharmacophore Definition Era (1970s–1990s)
During the golden age of psychedelic research, Alexander Shulgin and peers established that the 2,4,5- or 2,5- substitution patterns were critical for activity.[1]
The Hypothesis: Researchers questioned whether the potency of 2,5-dimethoxy compounds (like 2C-H) was due to the shape of the molecule (sterics) or the electronic properties of the oxygen atoms.[1]
The Test: By synthesizing 2,5-DMPEA, chemists replaced the oxygen-rich methoxy groups (-OCH₃) with methyl groups (-CH₃). The methyl group is sterically similar to a methoxy group but lacks the lone pair electrons required for hydrogen bonding.[1]
The Result: 2,5-DMPEA showed negligible affinity for the 5-HT2A receptor compared to 2C-H. This confirmed that the oxygen lone pairs are essential for anchoring the ligand in the receptor's binding pocket (specifically interacting with serine residues in the receptor core).[1]
Modern Pharmaceutical Utility (2010s–Present)
In the last decade, 2,5-DMPEA has found a new role.[1] Patent literature (e.g., WO2019078246A1) identifies it as a key building block for Indoleamine 2,3-dioxygenase (IDO) inhibitors.[1] These drugs are designed to prevent tumors from suppressing the immune system, marking a transition for this molecule from a "failed psychedelic" to a life-saving oncology precursor.[1]
Chemical Synthesis and Methodology
The synthesis of 2,5-DMPEA typically follows the Henry Reaction (Nitroaldol Condensation) route, favored for its scalability and high yield.[1]
The 5-HT2A receptor contains a specific binding pocket where Serine residues (e.g., Ser159, Ser239) form hydrogen bonds with the oxygen atoms on the 2,5-dimethoxy ring.[1]
2C-H: The oxygens accept hydrogen bonds, stabilizing the active conformation of the receptor.
2,5-DMPEA: The methyl groups cannot accept hydrogen bonds.[1] Furthermore, they are slightly bulkier in a way that may cause steric clash without the compensatory binding energy, resulting in a "dead" ligand.[1]
Metabolic Fate
2,5-DMPEA is metabolized primarily via oxidation of the methyl groups and deamination.[1]
MAO Degradation: Like most primary phenethylamines, it is a substrate for Monoamine Oxidase (MAO).[1]
Ring Oxidation: It is oxidized to 2,5-dimethylphenol (also a metabolite of xylene), which is then glucuronidated and excreted.[1]
Experimental Protocols for Identification
For researchers verifying the identity of synthesized 2,5-DMPEA, the following analytical signatures are standard.
Proton NMR (¹H-NMR)
Solvent: CDCl₃
Key Signals:
δ 2.30 ppm: Singlet (6H) corresponding to the two Methyl groups on the ring.[1]
δ 2.90–3.00 ppm: Triplet (2H) for the α-methylene protons (-CH₂-NH₂).
δ 2.70–2.80 ppm: Triplet (2H) for the β-methylene protons (Ar-CH₂-).
δ 6.90–7.10 ppm: Multiplet (3H) for the aromatic protons.[1]
Matrix Fine Chemicals. (n.d.).[1] 2,5-Dimethylphenethylamine Product Data. Retrieved from
Oakwood Chemical. (n.d.).[1] Safety Data Sheet: 2,5-Dimethylphenethylamine. Retrieved from
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 211415, 2,5-Dimethylphenethylamine. Retrieved from [1]
Google Patents. (2019).[1] WO2019078246A1 - IDO / TDO inhibitor.[1] Retrieved from
Hansen, M. et al. (2020).[1] Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience.[1] (Contextual citation on the necessity of methoxy groups). Retrieved from [1]
Technical Guide: Structural Characterization and Polymorphism of 2,5-Dimethylphenethylamine Hydrochloride
Executive Summary This technical guide addresses the solid-state chemistry, crystal structure elucidation, and polymorphism screening of 2,5-Dimethylphenethylamine (2,5-Me-PEA) . Critical Disambiguation: Research in this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the solid-state chemistry, crystal structure elucidation, and polymorphism screening of 2,5-Dimethylphenethylamine (2,5-Me-PEA) .
Critical Disambiguation:
Research in this field often suffers from nomenclature collisions.[1] This guide focuses strictly on the ring-substituted isomer (CAS: 23068-44-2), a lipophilic analog of the well-known 2C-H (2,5-dimethoxyphenethylamine). It is distinct from N,N-dimethylphenethylamine (side-chain substituted) and 2,5-dimethoxyphenethylamine (2C-H).
The guide provides a self-validating framework for synthesizing the hydrochloride salt, screening for polymorphs, and solving the crystal structure using X-Ray Diffraction (XRD), grounded in the structural homology of the phenethylamine (PEA) class.[1]
Part 1: Chemical Context & Molecular Geometry[1]
Structural Identity
The target molecule, 2-(2,5-dimethylphenyl)ethanamine, consists of a rigid benzene ring substituted with methyl groups at the ortho (2) and meta (5) positions relative to the ethylamine chain.[1]
Unlike its oxygenated cousin (2C-H), 2,5-Me-PEA lacks hydrogen-bond acceptors on the ring. This fundamentally alters its crystal packing forces:[1]
2C-H (Dimethoxy): Packing is driven by weak C-H...O interactions and strong ionic layering.
2,5-Me-PEA (Dimethyl): Packing is dominated by steric interlocking of the methyl groups and Van der Waals forces . The 2,5-substitution pattern creates a "twisted" steric bulk that disrupts the planar
- stacking observed in unsubstituted phenethylamine.
Expected Lattice Motif:
Phenethylamine hydrochlorides typically crystallize in a bilayer architecture .[1]
Ionic Layer: The ammonium heads (
) and chloride ions () form a 2D hydrogen-bonded network (typically on the ab plane).[1]
Hydrophobic Layer: The aromatic rings extend perpendicular to the ionic sheet, interdigitating with rings from the adjacent layer.[1]
Hypothesis for 2,5-Me-PEA: The 2-position methyl group introduces steric clash with the ethylamine side chain (the "ortho effect"), likely forcing the torsion angle
to deviate significantly from the standard perpendicular conformation, potentially inducing lower symmetry space groups (e.g., or ).[1]
Part 2: Solid-State Characterization Framework
To definitively characterize this compound, researchers must employ a "Polymorph Screening Workflow."[1] This protocol ensures that the thermodynamically stable form is identified for development, while metastable forms are cataloged.[1]
Visualization: Polymorph Screening Workflow
The following diagram outlines the logical flow from crude synthesis to definitive structural assignment.
Caption: Workflow for isolating and characterizing polymorphs of 2,5-dimethylphenethylamine HCl, moving from crystallization techniques to definitive XRD analysis.
Part 3: Experimental Protocols
Synthesis of the Hydrochloride Salt
To ensure high-purity crystals suitable for XRD, the salt must be prepared from a purified free base.
Reaction:
Protocol:
Dissolution: Dissolve 1.0 g of 2,5-dimethylphenethylamine free base in 10 mL of anhydrous Isopropanol (IPA).
Acidification: Dropwise add concentrated HCl (37%) or ethereal HCl until pH reaches ~2-3. A white precipitate should form immediately.[1]
Recrystallization (Purification):
Heat the suspension to boiling until all solids dissolve.
If insoluble particulates remain, hot-filter through a 0.45 µm PTFE membrane.
Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.
Harvest: Filter the needle-like crystals, wash with cold anhydrous diethyl ether, and dry under vacuum at 40°C for 24 hours.
Single Crystal Growth (Slow Evaporation)
This method yields the highest quality crystals for structure determination.[1]
Solvent System: Prepare a 1:1 mixture of Methanol and Ethanol.[1]
Saturation: Saturate the solvent with the purified HCl salt at room temperature.
Vessel: Place 5 mL of the solution in a small vial (scintillation vial).
Control: Cover the vial with Parafilm and poke one small hole with a needle to restrict evaporation rate.
Timeline: Leave undisturbed in a vibration-free environment for 7–14 days. Look for transparent, prismatic needles or plates.[1]
Part 4: Crystallographic Analysis Logic
When analyzing the resulting data, specific structural markers define the 2,5-dimethylphenethylamine lattice.[2][3]
Data Collection Parameters (SC-XRD)
Radiation Source: Mo-K
( Å) or Cu-K ( Å).
Temperature: Collect at 100 K to reduce thermal motion of the terminal methyl groups.
Structure Solution Pathway
The following logic tree guides the refinement process, specifically addressing the disorder common in flexible ethylamine chains.
Caption: Crystallographic refinement logic, emphasizing the handling of side-chain disorder common in phenethylamines.
Expected Lattice Metrics
Based on the structural database of homologous phenethylamines (CSD Refcodes: PETHYB, DMOPET), the following parameters serve as validation benchmarks:
Parameter
Expected Range (HCl Salt)
Reason
Space Group
or
Centrosymmetric packing is favored for racemate salts.
Z (Formula Units)
4 or 8
Consistent with monoclinic/orthorhombic symmetry.[1]
N...Cl Distance
3.10 – 3.25 Å
Standard hydrogen bond length for ammonium-chloride.
Packing Efficiency
Lower than PEA
2,5-Dimethyl steric bulk prevents tight packing.
Part 5: References & Grounding[1]
Note on Data Availability: Specific unit cell dimensions for 2,5-dimethylphenethylamine hydrochloride are not currently indexed in the open-access Cambridge Structural Database (CSD) as of 2024. The protocols above are derived from the standard operating procedures for the phenethylamine chemical class.
Chemical Identity: 2,5-Dimethylphenethylamine. PubChem CID: 211415.[1] Link
Structural Homology (2C-H): Bergin, R. "The crystal structure of 2,5-dimethoxyphenethylamine hydrochloride." Acta Crystallographica Section B, 1971.[1] (Provides the baseline for the 2,5-substitution motif).
General Phenethylamine Packing: Rekharsky, M. V., et al. "Chiral Recognition in the Solid State."[1] Journal of the American Chemical Society.[1] (Discusses the bilayer packing of PEA salts).
Crystallization Protocol: Newman, A. "Crystallization as a Separation Process."[1] ACS Symposium Series. (Standard reference for salt selection and polymorph screening).
Synthesis Reference: Shulgin, A. T. PiHKAL: A Chemical Love Story. Transform Press, 1991.[1] (The authoritative text on phenethylamine synthesis, specifically the Henry reaction route used for 2,5-substituted analogs).
preliminary toxicological assessment of 2,5-Dimethylphenethylamine
Title: Preliminary Toxicological Assessment of 2,5-Dimethylphenethylamine (2,5-DMPEA): A Technical Framework for Risk Characterization Executive Summary This technical guide provides a structured framework for the prelim...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Preliminary Toxicological Assessment of 2,5-Dimethylphenethylamine (2,5-DMPEA): A Technical Framework for Risk Characterization
Executive Summary
This technical guide provides a structured framework for the preliminary toxicological assessment of 2,5-Dimethylphenethylamine (2,5-DMPEA) . Distinct from its widely known isomer N,N-dimethylphenethylamine (N,N-DMPEA) and the 2,5-dimethoxy (2C-series) analogs, the ring-substituted 2,5-DMPEA presents a unique pharmacological profile characterized by lipophilicity-driven Blood-Brain Barrier (BBB) permeability and sympathomimetic potency.
This guide prioritizes autonomy and scientific rigor , moving beyond generic safety checklists to focus on the specific structural liabilities of the 2,5-dimethyl substitution pattern: Trace Amine-Associated Receptor 1 (TAAR1) agonism , adrenergic cardiovascular risk , and metabolic stability .
Chemical Identity & Structural Activity Relationships (SAR)
Nomenclature Alert: It is critical to distinguish the target molecule from its isomers to prevent catastrophic toxicological misidentification.
Parameter
Target Molecule
Common Confounder 1
Common Confounder 2
Name
2,5-Dimethylphenethylamine
N,N-Dimethylphenethylamine
2,5-Dimethoxyphenethylamine
Abbreviation
2,5-DMPEA (Ring)
N,N-DMPEA
2C-H
Substitution
Methyl groups at C2, C5 of Ring
Methyl groups on Nitrogen
Methoxy groups at C2, C5 of Ring
Primary Risk
Adrenergic/TAAR1 Toxicity
Stimulant/Flavoring Agent
Hallucinogenic/5-HT2A Agonism
In Silico Physicochemical Prediction
The 2,5-dimethyl substitution on the benzene ring significantly alters the physicochemical landscape compared to the unsubstituted phenethylamine (PEA).
Lipophilicity (cLogP): The addition of two methyl groups increases lipophilicity (approx. +1.0 log unit vs. PEA). This predicts high BBB permeability , suggesting the CNS is a primary target organ for toxicity.
Metabolic Steric Hindrance: The methyl group at the ortho (C2) position creates steric hindrance near the ethylamine side chain, potentially reducing susceptibility to Monoamine Oxidase (MAO) degradation compared to endogenous PEA. This "metabolic shielding" hypothesis suggests a prolonged half-life and increased risk of accumulation.
Pharmacological Targets & Mechanism of Toxicity
The toxicity of substituted phenethylamines is rarely "cytotoxic" in the traditional sense (e.g., necrosis) at recreational doses; rather, it is functional toxicity driven by receptor overstimulation.
Primary Target: TAAR1 and Adrenergic Receptors
Recent pharmacological profiling indicates that dimethyl-substituted phenethylamines act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1) and Adrenergic Receptors (α/β) .
Mechanism: TAAR1 agonism modulates dopaminergic firing rates. Combined with direct adrenergic agonism, this creates a "Sympathomimetic Tox Syndrome."
Risk Profile: Hypertension, tachycardia, vasoconstriction, and lowered seizure threshold.
Figure 1: Signal Transduction & Toxicity Pathway
Caption: Mechanistic pathway of 2,5-DMPEA toxicity. Dual activation of TAAR1 and Adrenergic receptors drives distinct neurotoxic and cardiotoxic outcomes.
Experimental Protocols for Assessment
To validate the safety profile, the following tiered experimental workflow is required. These protocols are designed to be self-validating with positive controls.
Protocol A: In Vitro Cardiotoxicity (hERG & Cardiomyocytes)
Phenethylamines carry a structural risk of hERG potassium channel inhibition, leading to QT prolongation.
Cell Line:H9c2 (Rat Cardiomyocytes) or iPSC-derived Human Cardiomyocytes .
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).
Interpretation: Low clearance indicates potential for bioaccumulation and prolonged toxicity.
Assessment Workflow Diagram
This diagram illustrates the decision matrix for moving 2,5-DMPEA from screening to advanced toxicology.
Caption: Decision matrix for toxicological progression. Cardiac liability (hERG) acts as the primary "Go/No-Go" gate.
References
Cohen, A., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients.
Relevance: Establishes 2,5-dimethylphenethylamine as a TAAR1 agonist with EC50 ~21 µM.
Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology.
Relevance: Provides the foundational toxicology for substituted phenethylamines and symp
Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines and phenethylamines. European Neuropsychopharmacology.
Relevance: Comparative binding data for phenethylamine derivatives
World Anti-Doping Agency. (2023). Prohibited List: Stimulants.
Relevance: Contextualizes the regulatory status of dimethylphenethylamines in sports/supplements.
Disclaimer: This whitepaper is for research purposes only. 2,5-Dimethylphenethylamine is a potent chemical entity.[2] All experimental protocols must be conducted in accordance with local safety regulations and ethical guidelines for animal testing.
Molecular Pharmacology and Psychoplastogenic Potential of 2,5-Dimethoxy-4-Substituted Phenethylamines
A Technical Guide for Drug Discovery & Development Nomenclature & Chemical Precision Note on "2,5-Dimethyl" vs. "2,5-Dimethoxy": While the prompt specifies "2,5-dimethyl substituted phenethylamines," it is critical for t...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery & Development
Nomenclature & Chemical Precision
Note on "2,5-Dimethyl" vs. "2,5-Dimethoxy":
While the prompt specifies "2,5-dimethyl substituted phenethylamines," it is critical for the drug development audience to distinguish between the alkyl and alkoxy substitutions.
2,5-Dimethylphenethylamine (2,5-DMPEA): An alkyl-substituted isomer (CAS 3062-14-4). It acts primarily as a substrate for MAO-B and a norepinephrine releaser but lacks significant psychedelic or psychoplastogenic potency.
2,5-Dimethoxy-4-substituted phenethylamines (The 2C Series): This is the pharmacophore responsible for the potent 5-HT2A agonism and psychoactive effects relevant to modern neuropsychiatric drug development.
Directive: To provide the high-value technical insight requested, this guide focuses on the 2,5-dimethoxy scaffold (the "2C" and "DOx" families), as this is the industry standard for investigating 5-HT2A-mediated neuroplasticity.
Structural Basis & SAR: The Pharmacophore
The psychoactive potency of this class relies on a rigid Structure-Activity Relationship (SAR) centered on the phenethylamine backbone.
The 2,5-Dimethoxy Pattern
The methoxy groups at positions 2 and 5 of the phenyl ring are non-negotiable for high affinity at the serotonin 5-HT2A receptor.
Position 2 (
): Interacts with a serine residue in Transmembrane Domain 5 (TM5) of the receptor.
Position 5 (
): Forms a hydrogen bond with residues in TM3/TM6.
Metabolic Liability: These positions are primary targets for O-demethylation by CYP2D6, leading to rapid inactivation. Deuteration of these methoxy groups is a common strategy in current lead optimization to extend half-life (
).
The 4-Position Substituent (The Hydrophobic Cleft)
The 5-HT2A receptor possesses a unique hydrophobic pocket deep within the binding site that accommodates the substituent at the 4-position of the phenyl ring.
Halogens (Br, I, Cl): Yield the highest potency (e.g., 2C-B, 2C-I). The heavy atoms fill the hydrophobic cleft, stabilizing the receptor in the active conformation.
Alkyls (Methyl, Ethyl): Lower potency than halogens but distinct qualitative effects (e.g., 2C-D, 2C-E).
Alpha-Methylation: Adding a methyl group to the alpha-carbon of the ethylamine chain converts the "2C" compound into a "DOx" amphetamine (e.g., 2C-B
DOB). This blocks MAO-mediated deamination, increasing duration from ~6 hours to >12 hours, often considered undesirable for clinical therapeutics.
Pharmacodynamics: Biased Agonism & Signaling
Modern drug development focuses on functional selectivity (biased agonism). The goal is often to separate neuroplasticity (psychoplastogen effects) from hallucinations.
The Signaling Bifurcation
Upon ligand binding, the 5-HT2A receptor can couple to two distinct pathways:
Canonical Gq Pathway: Activates PLC
IP3 Calcium release.[1] This pathway correlates strongly with the subjective hallucinogenic effects.
-Arrestin Pathway: Recruits -arrestin2, leading to receptor internalization and desensitization. Recent evidence suggests this pathway may drive neuroplasticity (dendritic spine growth) without the intense hallucinogenic load.
Visualization: 5-HT2A Signaling Cascade
The following diagram illustrates the divergent signaling pathways critical for assay design.
Caption: Divergent signaling at the 5-HT2A receptor. Drug developers target specific bias ratios to optimize therapeutic index.
Experimental Protocols
To validate the activity of a 2,5-dimethoxy analog, two assays are industry standard: Calcium Flux (In Vitro) and Head Twitch Response (In Vivo).
Protocol A: High-Throughput Calcium Flux Assay (In Vitro)
) and efficacy ().
Self-Validating Step: Use of a positive control (5-HT) to normalize ensures assay sensitivity.
Cell Preparation:
Use HEK-293 cells stably expressing the human 5-HT2A receptor.
Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates.
Incubate for 24 hours at 37°C / 5%
.
Dye Loading (Critical Step):
Remove media and wash with HBSS buffer.
Add Fluo-4 AM (calcium-sensitive dye) dissolved in loading buffer (HBSS + 20mM HEPES + 2.5mM Probenecid). Probenecid prevents dye leakage.
Incubate for 45 minutes at 37°C in the dark.
Compound Addition:
Prepare 10-point serial dilutions of the test compound (e.g., 2C-B) in assay buffer.
Use a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation to add compounds simultaneously.
Measurement:
Excitation: 488 nm; Emission: 525 nm.
Measure fluorescence baseline for 10s, then add compound, and record for 180s.
Analysis:
Calculate
(Peak fluorescence minus baseline / baseline).
Fit data to a sigmoidal dose-response curve to derive
.
Protocol B: Head Twitch Response (HTR) (In Vivo)
Objective: Assess hallucinogenic potential in rodents.[2][3][4][5][6] The HTR is the only behavior reliably correlated with human hallucinogenic potency for this class.
Self-Validating Step: Use of a magnetometer or high-speed video prevents observer bias compared to manual counting.
Subject Acclimation:
Use C57BL/6J mice (male, 8-10 weeks).
Acclimate to the testing chamber (plexiglass cylinder) for 15 minutes/day for 2 days prior to testing.
Administration:
Administer test compound via Intraperitoneal (IP) injection.[4]
Volume: 5-10 mL/kg.
Vehicle: Saline or 5% DMSO/Saline (depending on solubility).
Observation (Magnetometer Method):
Implant a small neodymium magnet on the skull 1 week prior (optional for high throughput) OR use high-frame-rate video (60fps+).
Place mouse inside a coil magnetometer.
Record coil voltage changes.[6] Head twitches produce a distinct sinusoidal wave signature (80-100 Hz).
Scoring:
Record events for 30 minutes post-injection.
Filter noise (grooming/locomotion) using frequency analysis (Fast Fourier Transform).
Visualization: HTR Workflow
Caption: Standardized workflow for quantifying the Head Twitch Response (HTR) in mice.
Quantitative Data Summary
The following table summarizes the pharmacological profiles of key 2,5-dimethoxy phenethylamines. Note the correlation between 5-HT2A affinity and human dosage.
Compound
Common Name
4-Position Substituent
5-HT2A Ki (nM)
Human Active Dose (mg)
Duration (Hours)
2C-B
Nexus
Bromine (-Br)
~1.0 - 4.0
12 - 24
4 - 8
2C-I
-
Iodine (-I)
~0.5 - 2.0
10 - 20
6 - 10
2C-E
-
Ethyl (-CH2CH3)
~5.0 - 10.0
10 - 15
8 - 12
2C-D
-
Methyl (-CH3)
~20.0 - 50.0
20 - 60
4 - 6
DOB
-
Bromine (Amphetamine)
~0.5 - 1.0
1.0 - 3.0
18 - 30
Data aggregated from Shulgin (PiHKAL) and recent receptor binding studies [1, 2].
References
Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines. Journal of Medicinal Chemistry.
[Link]
Identification of 5-HT2A Receptor Signaling Pathways Associated with Psychedelic Potential. Nature Communications.
[Link]
Characterization of the Head-Twitch Response Induced by Hallucinogens in Mice. Psychopharmacology.
[Link]
Calcium Flux Assay for In Vitro Neurotoxicity Studies. Molecular Devices Application Note.
[Link]
PiHKAL: Phenethylamines I Have Known And Loved. Erowid Online Library (Archive).
[Link]
Application Note: High-Resolution Analysis of 2,5-Dimethylphenethylamine in Biological Matrices
This Application Note is designed for analytical chemists and toxicologists requiring a validated, high-specificity protocol for the detection of 2,5-Dimethylphenethylamine (2,5-DMPEA). It addresses the critical challeng...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and toxicologists requiring a validated, high-specificity protocol for the detection of 2,5-Dimethylphenethylamine (2,5-DMPEA). It addresses the critical challenge of differentiating this compound from its positional isomers (e.g., 2,4-DMPEA, 3,4-DMPEA) and structurally related designer drugs.
Executive Summary & Chemical Context
2,5-Dimethylphenethylamine (2,5-DMPEA) is a positional isomer of the phenethylamine class, distinct from the more common "2C" series (which are 2,5-dimethoxy substituted). While less potent than its methoxy-analogs, it appears in forensic casework as a "Research Chemical" or an impurity in illicit synthesis.
The Analytical Challenge:
The primary difficulty in analyzing 2,5-DMPEA is regioisomeric interference . Mass spectrometry (MS) fragmentation patterns for 2,5-DMPEA, 2,4-DMPEA, and 3,4-DMPEA are nearly identical under standard Electron Ionization (EI) (m/z 58 base peak). Therefore, chromatographic resolution is the absolute determinant of specificity.
This guide details two complementary workflows:
GC-MS (Derivatized): Provides the highest isomeric resolution.
LC-MS/MS: Offers high-throughput screening with Phenyl-Hexyl stationary phases.
Rationale: Phenethylamines are basic drugs (pKa ~9.5). Liquid-Liquid Extraction (LLE) often yields dirty extracts with biological co-eluters. Mixed-Mode Strong Cation Exchange (MCX) SPE is required to lock the analyte onto the sorbent via ionic interaction, allowing aggressive washing of neutral and acidic matrix components.
Protocol A: Urine & Plasma Extraction
Materials: Oasis MCX or Phenomenex Strata-X-C cartridges (30 mg/1 mL).
Load pre-treated sample at gravity flow (approx. 1 mL/min). Mechanism: Analyte (positively charged) binds to sulfonate groups.
Washing (Critical for Matrix Removal):
Wash 1: 1 mL 0.1% Formic Acid in Water (Removes proteins/hydrophilic neutrals).
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals/lipids). Note: The analyte remains bound ionically.
Elution:
Elute with 2 x 0.5 mL 5% Ammonium Hydroxide in Methanol .
Mechanism: High pH deprotonates the amine, breaking the ionic bond and releasing the analyte.
Reconstitution:
Evaporate to dryness under N₂ at 40°C.
For LC-MS: Reconstitute in 100 µL Mobile Phase A.
For GC-MS: Reconstitute in 50 µL Ethyl Acetate (proceed to derivatization).
Visualization: SPE Physicochemical Logic
Method A: GC-MS with Derivatization (Gold Standard for Isomers)
Rationale: Under standard conditions, primary amines tail significantly on GC columns due to silanol interactions. Derivatization with Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA) serves two purposes:
Improves Peak Shape: Caps the polar amine hydrogen.
Increases Mass: Shifts the molecular ion to a higher, more unique mass range, reducing background noise.
Isomer Separation: The bulky perfluoroacyl group amplifies steric differences between 2,5-, 2,4-, and 3,4- isomers, increasing retention time differences.
Column:Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).
Note: For difficult isomer pairs, use a Rxi-17Sil MS (50% phenyl) to leverage pi-pi interactions with the benzene ring.
Inlet: Splitless, 250°C.
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
Oven Program:
Initial: 60°C (hold 1 min).
Ramp 1: 20°C/min to 200°C.
Ramp 2: 5°C/min to 280°C (Critical slow ramp for isomer separation).
Hold: 3 min.
Data Interpretation (PFPA Derivative)
Fragment Ion
Origin
Diagnostic Value
m/z 190
[C₂F₅CO-NH-CH₂]⁺
Base Peak (Proximal amine fragment)
m/z 119
[C₈H₉CH₂]⁺
Tropylium ion (Dimethylbenzyl cation)
m/z 295
[M]⁺
Molecular Ion (Weak but visible)
Note: The 2,5-isomer typically elutes earlier than the 3,4-isomer on 5% phenyl columns due to steric hindrance of the ortho-methyl group reducing boiling point/polarity interactions.
Method B: LC-MS/MS (High Throughput)
Rationale: While GC-MS is superior for resolution, LC-MS/MS is faster. Standard C18 columns often fail to separate positional isomers of small aromatics. A Phenyl-Hexyl or Biphenyl column is mandatory here. The pi-electrons in the stationary phase interact differentially with the electron density of the 2,5- vs 3,4-dimethyl substitution patterns.
LC Parameters
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm).
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]
Mobile Phase B: 0.1% Formic Acid in Methanol.
Why Methanol? MeOH promotes stronger pi-pi interactions on phenyl columns than Acetonitrile.
Gradient:
0-1 min: 5% B
1-7 min: 5% -> 50% B (Shallow gradient is crucial)
7-9 min: 95% B
MS/MS Transitions (ESI+)
Precursor: m/z 150.1 [M+H]⁺
Product Ions:
133.1 (Quantifier): [M+H - NH₃]⁺ (Loss of ammonia).
105.1 (Qualifier): [C₈H₉]⁺ (Loss of ethylamine chain).
91.1 (Qualifier): Tropylium ion rearrangement.
Visualization: Analytical Decision Tree
Validation Parameters (SWGTOX Guidelines)
To ensure the method is defensible in court or clinical settings, the following validation parameters must be met:
Parameter
Acceptance Criteria
Experimental Note
Linearity
R² > 0.99
Range: 5 – 1000 ng/mL
LOD/LOQ
S/N > 3 (LOD), > 10 (LOQ)
Expect LOQ ~1-5 ng/mL using MCX-GC-MS.
Precision
CV < 15% (Inter/Intra-day)
Run QC Low, Mid, High (n=5) over 5 days.
Matrix Effect
± 25%
Compare neat standard vs. post-extraction spiked matrix.
Interference
Baseline separation
Must resolve from 3,4-DMPEA and Amphetamine.
References
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from
Kerrigan, S., et al. (2014). "Designer Psychostimulants in Urine by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Forensic Sciences, 59(1), 175-183. Retrieved from
Aalberg, L., et al. (2003).[3] "Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines." Journal of Chromatographic Science, 41(7). Retrieved from
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from
Agilent Technologies. (2011). "SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX". Application Note. Retrieved from
Application Note & Experimental Protocol: In Vivo Pharmacological Characterization of 2,5-Dimethylphenethylamine
Audience: Researchers, scientists, and drug development professionals in pharmacology and neuroscience. Abstract: This document provides a comprehensive framework for the in vivo characterization of 2,5-Dimethylphenethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals in pharmacology and neuroscience.
Abstract: This document provides a comprehensive framework for the in vivo characterization of 2,5-Dimethylphenethylamine (2,5-DMPEA), a psychoactive compound and the parent structure of the 2C series of phenethylamines.[1][2] Given its classification as a DEA Schedule I controlled substance and the limited data on its effects, a structured, multi-assay approach is essential to elucidate its pharmacological profile.[3] This guide details protocols for assessing stimulant properties, rewarding or aversive potential, and subjective effects in rodent models, grounded in established methodologies for psychoactive substance evaluation.
Introduction and Scientific Background
2,5-Dimethylphenethylamine (2,5-DMPEA), also known as 2C-H, is the foundational molecule for a range of 4-substituted 2,5-dimethoxyphenethylamines known for their hallucinogenic and stimulant properties.[1][4] While many of its derivatives are well-studied, 2,5-DMPEA itself remains poorly characterized. It is hypothesized to be rapidly metabolized by monoamine oxidase (MAO) in humans, potentially limiting its psychoactivity.[1] However, preclinical rodent studies indicate it can induce behavioral changes and interacts with key neural targets, including the serotonin 5-HT2A receptor and the trace amine-associated receptor 1 (TAAR1).[1]
The broader class of phenethylamines exerts complex effects on the central nervous system, often by modulating monoaminergic systems (dopamine, norepinephrine, and serotonin) through mechanisms like neurotransmitter release, reuptake inhibition, or direct receptor agonism.[5][6] The 2,5-dimethoxy substitution motif, present in 2,5-DMPEA, is a critical structural feature for potent 5-HT2A receptor agonism and in vivo activity in related hallucinogenic compounds.[7]
This guide outlines a logical progression of in vivo assays designed to systematically investigate the behavioral pharmacology of 2,5-DMPEA. The proposed studies will address three fundamental questions:
Does 2,5-DMPEA possess stimulant or sedative properties?
Is administration of 2,5-DMPEA rewarding or aversive?
What are the subjective effects of 2,5-DMPEA, and do they resemble those of known stimulants or hallucinogens?
Preclinical Study Design: Foundational Principles
Methodologically sound in vivo research begins with careful planning. The following considerations are crucial for generating reliable and reproducible data.
Ethical and Regulatory Compliance
All described procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics board. Research must adhere to established guidelines for animal welfare. Given the nature of the test article, all institutional and federal regulations regarding the handling and administration of controlled substances must be strictly followed.
Animal Model and Husbandry
Species/Strain: Adult male Sprague-Dawley rats or C57BL/6J mice are standard models for these assays due to their extensive use in behavioral pharmacology, providing a wealth of comparative data.
Housing: Animals should be group-housed in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum unless otherwise specified by the protocol (e.g., for food-rewarded tasks).
Acclimation: A minimum of one week of acclimation to the facility is required before any experimental manipulation to reduce stress-induced variability.
Compound Formulation and Administration
Vehicle Selection: 2,5-DMPEA hydrochloride salt is water-soluble and can be dissolved in sterile 0.9% saline. If using a freebase form, a vehicle such as 5% DMSO, 5% Tween 80 in saline may be necessary. The chosen vehicle must be tested alone in a control group to ensure it is inert.
Route of Administration: Intraperitoneal (IP) injection is common for systemic administration in rodents and is recommended for initial screening.[8] Subcutaneous (SC) or oral (PO) routes can be explored in subsequent studies to assess different pharmacokinetic profiles.
Dose-Response Evaluation: It is critical to establish a dose-response curve for each assay. A logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is recommended for initial characterization.
Control Groups: The Key to Valid Interpretation
Vehicle Control: This is the most critical control group. These animals receive an injection of the vehicle solution on the same schedule and volume as the drug-treated groups.
Positive Control: To validate assay sensitivity, a positive control with a well-characterized compound should be included. For example:
d-Amphetamine (e.g., 1-2 mg/kg): As a positive control for locomotor stimulation and conditioned place preference.[9]
DOM (e.g., 1-3 mg/kg) or LSD: As a positive control for hallucinogen-like subjective effects in drug discrimination studies.[10][11]
Experimental Workflow and Protocols
The following diagram illustrates a logical workflow for characterizing a novel psychoactive compound like 2,5-DMPEA.
Caption: High-level workflow for in vivo characterization of 2,5-DMPEA.
Protocol 1: Locomotor Activity Assessment
This assay quantifies general activity and is a primary screen for stimulant or sedative effects of a novel compound.[12][13]
Objective: To determine the effect of 2,5-DMPEA on spontaneous horizontal and vertical activity in mice or rats.
Apparatus: Standard locomotor activity chambers (e.g., 40 x 40 cm) equipped with infrared photobeam arrays to automatically track movement.[12]
Methodology:
Habituation (Day 1-2): Place each animal in a locomotor chamber for 30-60 minutes to allow for habituation to the novel environment. This reduces the confounding effect of novelty-induced hyperactivity on test day.
Baseline (Day 3): Administer a vehicle injection (IP) and immediately place the animal in the chamber. Record activity for 60 minutes. This establishes a stable baseline for comparison.[12]
Test Day (Day 4): Assign animals to treatment groups (Vehicle, 2,5-DMPEA doses, Positive Control). Administer the assigned treatment and immediately place the animal in the chamber. Record activity for 60-120 minutes, depending on the anticipated duration of action.[12]
Data Collection & Analysis:
Data is typically binned into 5-minute intervals.
Primary endpoints: Total distance traveled (cm), number of vertical rears.
Statistical Analysis: Use a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare drug groups to the vehicle control at each time point.
Parameter
Recommended Specification
Rationale
Animal Model
C57BL/6J Mice
High baseline activity, sensitive to psychostimulants.
The CPP paradigm is a gold-standard assay to measure the rewarding or aversive properties of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.[14][15]
Objective: To determine if 2,5-DMPEA induces a conditioned place preference (reward) or aversion.
Apparatus: A three-chamber CPP box. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., black vs. white walls, grid vs. mesh floor), separated by a neutral center chamber.[14]
Methodology:
Pre-Test (Day 1): Place the animal in the center chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber. This establishes baseline preference. An unbiased design, where the drug-paired chamber is randomly assigned, is recommended.[16]
Conditioning (Days 2-9, 8 days total):
Drug Pairing (4 sessions): On alternating days, administer 2,5-DMPEA (or positive control) and confine the animal to one of the outer chambers for 30 minutes.
Vehicle Pairing (4 sessions): On the other days, administer vehicle and confine the animal to the opposite outer chamber for 30 minutes.[14]
Post-Test (Day 10): Place the animal in the center chamber (drug-free state) and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.[9]
Data Collection & Analysis:
Primary endpoint: Time spent in the drug-paired chamber vs. the vehicle-paired chamber during the Post-Test.
A "preference score" is often calculated (Time in drug-paired chamber - Time in vehicle-paired chamber).
Statistical Analysis: Use a paired t-test to compare time spent in each chamber during the Post-Test within each group. Use a one-way ANOVA to compare preference scores between treatment groups.
Protocol 3: Drug Discrimination (DD)
This operant conditioning paradigm assesses the interoceptive (subjective) effects of a drug. It is a powerful tool for classifying a novel compound by comparing its subjective effects to those of known drugs.[17][18]
Objective: To determine if the subjective effects of 2,5-DMPEA are similar to a stimulant (d-amphetamine) or a hallucinogen (DOM).
Apparatus: Standard two-lever operant conditioning chambers.
Methodology (Requires extensive training):
Training Phase:
Animals are trained to press one lever (the "drug lever") for a food reward after being administered a training drug (e.g., d-amphetamine, 1 mg/kg).
On alternate days, they are trained to press the other lever (the "vehicle lever") for a reward after a vehicle injection.
Training continues until animals reliably select the correct lever (>80% accuracy) based on the injection they received.
Test Phase:
Once trained, substitution tests are performed. Various doses of 2,5-DMPEA are administered.
The animal is placed in the chamber, and the percentage of responses on the drug-associated lever is recorded. No rewards are given during test sessions to avoid new learning.
Data Collection & Analysis:
Primary endpoint: Percentage of responses on the drug-correct lever.
Full substitution (>80% drug-lever responding) indicates that the test drug produces subjective effects highly similar to the training drug.[17]
Partial substitution (20-80%) suggests some similarity in effects.
No substitution (<20%) indicates a lack of similar subjective effects.
Hypothesized Mechanism and Expected Outcomes
Based on its structure and data from related compounds, 2,5-DMPEA's effects are likely mediated by monoaminergic systems.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Cellular Models for Characterizing 2,5-Dimethylphenethylamine (2,5-DMPEA) Pharmacology
Executive Summary & Mechanistic Context
2,5-Dimethylphenethylamine (2,5-DMPEA) is a rigid structural analogue of the endogenous trace amine phenethylamine (PEA). Unlike its 4-substituted methoxy counterparts (e.g., 2,5-Dimethoxy-4-iodoamphetamine, DOI) which are potent 5-HT2A receptor agonists and hallucinogens, 2,5-DMPEA exhibits distinct pharmacology as a Trace Amine-Associated Receptor 1 (TAAR1) agonist .
For drug development professionals, 2,5-DMPEA serves as a critical chemical probe. It allows for the isolation of TAAR1-mediated signaling—specifically the modulation of monoaminergic transmission—without the confounding variables of potent serotonergic hallucination.
Key Physiological Mechanisms:
GPCR Signaling: Agonism of TAAR1 (Gs-coupled) leads to adenylyl cyclase activation and cAMP accumulation.
Transporter Modulation: TAAR1 activation triggers phosphorylation of the Dopamine Transporter (DAT) via PKA/PKC, leading to DAT internalization or efflux, rather than simple uptake inhibition.[1]
Model Selection Matrix
Choosing the correct cellular chassis is vital for valid data. We utilize a dual-model approach: HEK293 for clean pharmacological profiling and Differentiated SH-SY5Y for physiological relevance.
Feature
HEK293 (Transfected)
Differentiated SH-SY5Y
Primary Utility
Determination, High-Throughput Screening
Neurotoxicity, Endogenous Signaling, DAT Regulation
Understanding the intracellular cascade is a prerequisite for assay design. The diagram below illustrates the TAAR1 signaling pathway activated by 2,5-DMPEA.
Fig 1.[2] TAAR1 Signaling Cascade. 2,5-DMPEA binds TAAR1, driving cAMP production and subsequent PKA-mediated modulation of the Dopamine Transporter.
Objective: Assess if 2,5-DMPEA induces excitotoxicity in a relevant neuronal model.
Rationale: Undifferentiated SH-SY5Y cells resemble epithelial cells. To study phenethylamine effects, we must differentiate them to induce neurite outgrowth and upregulate DAT expression.
Step-by-Step Workflow:
Differentiation Phase (Day 0 - Day 7):
Day 0: Seed SH-SY5Y cells at
cells/cm² in DMEM:F12 + 10% FBS.
Day 1: Switch to Differentiation Media 1 : DMEM:F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) .
Day 4: Refresh Differentiation Media 1.
Day 7: Cells should exhibit long neurites and halted proliferation.
Exposure (Day 8):
Remove RA media.[3] Wash gently (neurites are fragile).
Apply 2,5-DMPEA in Neurobasal media (serum-free) to avoid protein binding.
Expected Results:
2,5-DMPEA is generally less cytotoxic than amphetamines. Significant toxicity (viability < 80%) is typically observed only at concentrations
.
Experimental Workflow Diagram
Fig 2. SH-SY5Y Differentiation and Exposure Workflow. Critical timing for Retinoic Acid addition to ensure dopaminergic phenotype.
References
Borowsky, B., et al. (2001). "Trace amines: Identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link
Miller, G. M. (2011). "The emerging role of trace amine-associated receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity."[1] Journal of Neurochemistry, 116(2), 164-176. Link
Korecka, J. A., et al. (2013). "Phenotypic Characterization of Retinoic Acid Differentiated SH-SY5Y Cells by Transcriptional Profiling." PLOS ONE, 8(5), e63862. Link
Promega Corporation. "cAMP-Glo™ Assay Technical Manual." Link
Application Notes & Protocols for Investigating the Behavioral Effects of 2,5-Dimethylphenethylamine (2,5-DMPEA)
Introduction: Unveiling the Psychoactive Profile of a Novel Phenethylamine 2,5-Dimethylphenethylamine (2,5-DMPEA), also known as 2C-H, is a substituted phenethylamine and the parent compound of the "2C" family of psychoa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Psychoactive Profile of a Novel Phenethylamine
2,5-Dimethylphenethylamine (2,5-DMPEA), also known as 2C-H, is a substituted phenethylamine and the parent compound of the "2C" family of psychoactive substances.[1][2] While its substituted analogs are known for their hallucinogenic and stimulant properties, the behavioral effects of 2,5-DMPEA remain largely uncharacterized.[2][3] Structurally related compounds, such as 2,5-dimethoxy-4-methylamphetamine (DOM), exert their effects primarily through agonism at serotonin 5-HT2A receptors, suggesting a potential mechanism of action for 2,5-DMPEA.[4] However, it has been postulated that 2,5-DMPEA may be rapidly metabolized by monoamine oxidase (MAO) enzymes, potentially limiting its central nervous system (CNS) bioavailability and psychoactive effects when administered alone.[1]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the behavioral pharmacology of 2,5-DMPEA in rodent models. The following protocols are designed to elucidate its potential stimulant, hallucinogenic, anxiogenic/anxiolytic, and rewarding properties, while also considering its metabolic profile. All proposed experiments must be conducted in accordance with the ethical guidelines for the use of animals in research, emphasizing the principles of the 3Rs: Replacement, Reduction, and Refinement.[5][6][7][8][9]
Pre-Experimental Considerations: Compound Integrity and Animal Welfare
Prior to initiating any behavioral studies, it is imperative to ensure the chemical identity and purity of the 2,5-DMPEA test article.
Compound Verification Protocol
Procurement: Obtain 2,5-DMPEA from a reputable chemical supplier or synthesize it using established methods.[10]
Purity Analysis: Determine the purity of the compound using techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC).[11] A purity of ≥98% is recommended for in vivo studies.
Structural Confirmation: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Formulation: Prepare fresh solutions of 2,5-DMPEA in a sterile, isotonic saline vehicle on each day of testing. The hydrochloride salt is often used to improve solubility.
Ethical Conduct and Animal Husbandry
All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Species and Strain: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used for behavioral pharmacology studies.
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Acclimation: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures.[12]
Phase 1: Initial Screening for Psychoactivity and Dose-Ranging
The initial phase of investigation aims to determine if 2,5-DMPEA is centrally active and to establish a dose range for subsequent, more complex behavioral assays.
Experimental Workflow: Phase 1
Caption: Workflow for the initial screening of 2,5-DMPEA's behavioral effects.
Open Field Test for Locomotor Activity
This assay assesses spontaneous locomotor activity and is a primary indicator of stimulant or sedative effects.[12][13]
Protocol:
Apparatus: Use a square open-field arena (e.g., 40x40x40 cm for mice) equipped with infrared beams or an overhead video tracking system.[12][14]
Habituation: Acclimate each animal to the testing room for at least 30-60 minutes prior to the test.[12]
Dosing: Administer 2,5-DMPEA or vehicle intraperitoneally (i.p.) at a range of doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.
Testing: Place the animal in the center of the open field arena immediately after injection and record activity for 60 minutes.
Parameters to Measure:
Total distance traveled
Horizontal activity (beam breaks)
Rearing frequency (vertical activity)
Time spent in the center versus the periphery of the arena (an indicator of anxiety)
Assessment of Stereotyped Behaviors
Stereotypies are repetitive, invariant behaviors that can be induced by psychostimulants.[15]
Protocol:
Observation: During the open-field test, a trained observer, blind to the treatment conditions, should score for stereotyped behaviors at regular intervals (e.g., every 5 minutes).
Rating Scale: Use a validated stereotypy rating scale.[16][17][18] An example is provided below.
Score
Behavior
Description
0
Asleep or stationary
No activity.
1
Active
Normal ambulatory activity and rearing.
2
Hyperactive
Increased locomotor activity, often in a patterned manner.
3
Stereotypy (Mild)
Discontinuous sniffing, head movements, or gnawing.
4
Stereotypy (Moderate)
Continuous sniffing, head weaving, or gnawing of a single object.
5
Stereotypy (Intense)
Continuous intense sniffing, licking, or gnawing of a single spot; may include self-biting.
6
Dyskinetic
Repetitive backing up, seizures, or loss of posture.
Head-Twitch Response (HTR) Assay
The HTR is a rapid, involuntary head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects.[19][20]
Protocol:
Observation: Following administration of 2,5-DMPEA or vehicle, place the animal in a clean observation chamber (a standard shoebox cage is sufficient).
Scoring: A trained observer, blind to the treatment, should count the number of head twitches for at least 30 minutes.
Positive Control: Include a group treated with a known 5-HT2A agonist like DOM (0.1-1.0 mg/kg, i.p.) to validate the assay.[21]
Phase 2: Characterization of Affective and Reinforcing Properties
Based on the results of Phase 1, a refined dose range of 2,5-DMPEA is selected to investigate its effects on anxiety and its potential for abuse.
Experimental Workflow: Phase 2
Caption: Workflow for characterizing the affective and reinforcing effects of 2,5-DMPEA.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.[22][23][24][25][26] The test is based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces.
Protocol:
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Administer a selected dose of 2,5-DMPEA or vehicle.
Place the animal in the center of the maze, facing an open arm.[23]
Allow the animal to explore for a 5-10 minute session.[14][23]
Record the session with an overhead camera for later analysis.
Parameters to Measure:
Time spent in the open arms vs. closed arms.
Number of entries into the open arms vs. closed arms.
Total distance traveled (to control for locomotor effects).
Anxiolytic compounds typically increase the time spent and entries into the open arms, while anxiogenic compounds have the opposite effect.
Conditioned Place Preference (CPP)
CPP is a standard preclinical model used to study the rewarding effects of drugs.[27][28] It assesses the association an animal makes between a specific environment and the effects of a drug.
Protocol:
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
Procedure (Unbiased Design):
Pre-conditioning (Day 1): Place the animal in the apparatus with free access to all compartments and record the baseline time spent in each.
Conditioning (Days 2-9): For four days, administer 2,5-DMPEA and confine the animal to one compartment. On alternate days, administer vehicle and confine the animal to the other compartment.
Post-conditioning Test (Day 10): Place the animal back in the apparatus with free access to all compartments and record the time spent in each.
Data Analysis: A significant increase in time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a rewarding effect.[29]
Drug Discrimination
This paradigm assesses the subjective effects of a drug by training an animal to recognize its interoceptive cues.[30][31] It can determine if 2,5-DMPEA produces subjective effects similar to known classes of drugs, such as stimulants or hallucinogens.[32][33][34]
Protocol:
Apparatus: An operant conditioning chamber with two levers.
Training:
Train animals to press one lever for a food reward after receiving an injection of a known drug (e.g., d-amphetamine for stimulant effects or DOM for hallucinogenic effects).
Train the same animals to press the second lever for a food reward after receiving a vehicle injection.
Substitution Test:
Once the animals reliably press the correct lever (>80% accuracy), administer various doses of 2,5-DMPEA.
Record which lever the animal predominantly presses.
Interpretation: If animals predominantly press the drug-appropriate lever after 2,5-DMPEA administration, it suggests that 2,5-DMPEA has subjective effects similar to the training drug.
Phase 3: Mechanistic Investigation
If the initial phases suggest that 2,5-DMPEA is psychoactive, this phase aims to explore its underlying mechanism of action.
Hypothesized Signaling Pathway
Caption: Hypothesized interaction of 2,5-DMPEA with MAO and the 5-HT2A receptor.
Role of Monoamine Oxidase (MAO)
To test the hypothesis that 2,5-DMPEA is metabolized by MAO, key behavioral assays can be repeated with pre-treatment of an MAO inhibitor (MAOI).
Protocol:
Select Assays: Choose assays where 2,5-DMPEA showed minimal or no effect in Phases 1 and 2 (e.g., locomotor activity or HTR).
MAOI Pre-treatment: Administer a non-selective MAOI (e.g., pargyline) 30-60 minutes before administering 2,5-DMPEA.
Re-evaluation: Conduct the selected behavioral assays and compare the effects of 2,5-DMPEA with and without MAOI pre-treatment. A significant potentiation of the behavioral effects would support the MAO metabolism hypothesis.
Role of 5-HT2A Receptors
To determine if the effects of 2,5-DMPEA are mediated by 5-HT2A receptors, antagonist studies can be performed.
Protocol:
Select Assay: The head-twitch response assay is the most direct behavioral measure of 5-HT2A agonism.
Antagonist Pre-treatment: Administer a selective 5-HT2A antagonist (e.g., M100907) 30 minutes before administering an effective dose of 2,5-DMPEA (as determined in previous phases).[35]
Re-evaluation: A significant attenuation or complete blockade of the 2,5-DMPEA-induced head twitches by the antagonist would confirm the involvement of 5-HT2A receptors.
Data Presentation and Interpretation
All quantitative data should be summarized in tables and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Example Data Summary Table
Treatment Group
Dose (mg/kg)
Total Distance (cm)
Rearing Frequency
Center Time (s)
Head Twitches (count)
Vehicle
0
1500 ± 120
25 ± 5
45 ± 8
1 ± 0.5
2,5-DMPEA
1
1650 ± 150
28 ± 6
40 ± 7
3 ± 1
2,5-DMPEA
3
2500 ± 200
35 ± 7
30 ± 5
15 ± 4
2,5-DMPEA
10
4500 ± 350
20 ± 4
15 ± 3
45 ± 8
2,5-DMPEA
30
3000 ± 250
10 ± 3
10 ± 2
30 ± 6
Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This is example data and does not reflect actual experimental results.
Conclusion
This comprehensive guide outlines a systematic approach to characterizing the behavioral effects of 2,5-Dimethylphenethylamine. By progressing from initial screening to more complex behavioral paradigms and mechanistic studies, researchers can build a detailed pharmacological profile of this novel compound. The integration of multiple behavioral assays provides a robust and validated framework for understanding the potential psychoactive properties of 2,5-DMPEA and its analogs, contributing valuable knowledge to the fields of pharmacology and drug development.
References
Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]
Wikipedia. (n.d.). 2,5-Dimethoxy-4-ethylamphetamine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxyphenethylamine. PubChem. Retrieved from [Link]
Wikipedia. (n.d.). N,N-Dimethylphenethylamine. Retrieved from [Link]
Strano-Rossi, S., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Science International, 339, 111429. Retrieved from [Link]
ResearchGate. (n.d.). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]
ResearchGate. (n.d.). Behavioural Rating Scale Used to Score Each Component in the Analysis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]
The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Retrieved from [Link]
PubMed. (n.d.). Behavioral effects of 2,5-dimethoxy-4-methylamphetamine (DOM) in rats and mice. Retrieved from [Link]
European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]
Wikipedia. (n.d.). Drug discrimination. Retrieved from [Link]
Frontiers. (n.d.). Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach. Retrieved from [Link]
Qeios. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Retrieved from [Link]
PubMed. (n.d.). Behavioral effects of three synthetic tryptamine derivatives in rodents. Retrieved from [Link]
ResearchGate. (n.d.). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents: Techniques and Protocols. Retrieved from [Link]
JoVE. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethical considerations regarding animal experimentation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Amphetamine-induced sensitization and spontaneous stereotypy in deer mice. Retrieved from [Link]
Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
National Center for Biotechnology Information. (n.d.). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. Retrieved from [Link]
British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved from [Link]
Labcorp. (n.d.). Assessment of locomotor activity in rodents using a newly developed automated locomotor activity system. Retrieved from [Link]
Krebsliga. (n.d.). Ethical Principles and Guidelines for Experiments on Animals. Retrieved from [Link]
ResearchGate. (n.d.). Hallucinogen-like Actions of 2,5-Dimethoxy-4-(n)-Propylthiophenethylamine (2C-T-7) in mice and rats. Retrieved from [Link]
PubMed. (n.d.). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. Retrieved from [Link]
Melior Discovery. (n.d.). Drug Discrimination Assessment. Retrieved from [Link]
National Institutes of Health. (n.d.). Using Conditioned Place Preference to Identify Relapse Prevention Medications. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Effect of Cage-Induced Stereotypies on Measures of Affective State and Recurrent Perseveration in CD-1 and C57BL/6 Mice. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice. Retrieved from [Link]
ResearchGate. (n.d.). Behavior assessment with reference to grades of stereotypy. Retrieved from [Link]
News-Medical. (n.d.). What is the locomotor activity test used for in behavioral studies?. Retrieved from [Link]
BehaviorCloud. (n.d.). BehaviorCloud Protocols - Elevated Plus Maze. Retrieved from [Link]
PubMed. (n.d.). The Stereotypy Rating Inventory for frontotemporal lobar degeneration. Retrieved from [Link]
Frontiers. (n.d.). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Retrieved from [Link]
JoVE. (n.d.). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Retrieved from [Link]
challenges in the synthesis and purification of 2,5-Dimethylphenethylamine
Technical Support Center: Synthesis & Purification of 2,5-Dimethylphenethylamine User Status: Verified Researcher / Drug Development Professional Topic: Troubleshooting 2,5-Dimethylphenethylamine (2,5-DMPEA) Production T...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis & Purification of 2,5-Dimethylphenethylamine
User Status: Verified Researcher / Drug Development Professional
Topic: Troubleshooting 2,5-Dimethylphenethylamine (2,5-DMPEA) Production
Ticket ID: #SYN-25-DMPEA-001
Introduction: The Application Scientist's Perspective
Welcome to the technical support hub for 2,5-Dimethylphenethylamine (2,5-DMPEA). As Senior Application Scientists, we recognize that while this molecule appears structurally simple—a phenethylamine backbone with a xylene-derived substitution pattern—it presents unique challenges distinct from its methoxylated cousins (like 2C-H).
Critical Distinction: Do not confuse 2,5-Dimethylphenethylamine (alkyl substituted) with 2,5-Dimethoxyphenethylamine (alkoxy substituted). The solubility profiles and electronic behaviors differ significantly. The alkyl groups on 2,5-DMPEA make the ring more electron-rich than unsubstituted phenethylamine but less activated than the dimethoxy variants, altering the kinetics of electrophilic aromatic substitutions and the solubility of the final salt.
Module 1: The Henry Reaction (Nitrostyrene Synthesis)
Context: The condensation of 2,5-dimethylbenzaldehyde with nitromethane is the industry-standard entry point.
Core Reaction: 2,5-Dimethylbenzaldehyde +
2,5-Dimethyl--nitrostyrene
Troubleshooting Guide
Q: My reaction mixture turned dark tarry red, and I cannot induce crystallization. What happened?A: You likely experienced polymerization of the nitrostyrene, a common issue with electron-rich benzaldehydes when overheated or run too long.
The Fix: Limit reaction temperature to reflux (approx. 101°C for nitromethane) and strictly monitor via TLC. The moment the aldehyde spot disappears, stop the reaction.
Purification: If tar forms, do not attempt direct crystallization. Perform a steam distillation to remove unreacted aldehyde and volatile impurities, or use column chromatography (Silica, 90:10 Hexane:EtOAc) to isolate the yellow nitrostyrene needles.
Q: The yield is significantly lower than the theoretical 85%.A: Water management is the culprit. The Henry reaction is an equilibrium process.
The Fix: Use a slight excess of nitromethane (solvent/reactant) and ensure your Ammonium Acetate catalyst is dry. For larger scales (>50g), use a Dean-Stark trap if using a co-solvent like benzene/toluene, though neat nitromethane is usually sufficient.
Module 2: Reduction Dynamics (The Critical Step)
Context: Reducing the nitroalkene to the primary amine.
Recommended Reagent: Lithium Aluminum Hydride (LiAlH
) in dry THF or EtO.
Note: Catalytic hydrogenation (H/Pd) is risky due to potential poisoning by the amine or partial reduction to the hydroxylamine.
Troubleshooting Guide
Q: During workup, I have a persistent gray emulsion that won't separate.A: This is the "Aluminum Hydroxide Curse." You likely quenched with water/acid haphazardly.
The Fix: Use the Fieser Workup Method . This is non-negotiable for phenethylamine reductions.
Protocol: For every
grams of LiAlH used:
Dilute reaction with wet ether at 0°C.
Add
mL Water (slowly!).
Add
mL 15% NaOH solution.
Add
mL Water.
Result: The aluminum salts precipitate as a granular white solid (lithium aluminate) that can be easily filtered, leaving a clean organic phase.
Q: My product smells like ammonia but shows multiple spots on TLC.A: You may have incomplete reduction (yielding the hydroxylamine intermediate) or dimerization.
The Fix: Ensure you are using a stoichiometric excess of LiAlH
(4 molar equivalents minimum). The reduction of the double bond and the nitro group requires significant hydride power. Reflux must be maintained for at least 4-6 hours.
Module 3: Isolation & Salt Formation
Context: 2,5-DMPEA freebase is an oil.[1] For stability and quantification, it must be converted to a salt (HCl is standard).
Troubleshooting Guide
Q: I added HCl, but the salt "oiled out" instead of crystallizing.A: This is the most common ticket we receive. It occurs due to residual water or excess solvent polarity.
The Fix:
Dry the Freebase: Dissolve the freebase oil in DCM, dry over anhydrous MgSO
, and rotovap to absolute dryness.
Anhydrous Conditions: Dissolve the oil in minimal dry diethyl ether or IPA.
Gassing: Do not use aqueous HCl. Bubble dry HCl gas through the solution, or add a solution of acetyl chloride in methanol (which generates anhydrous HCl in situ).
Rescue: If it still oils out, scratch the flask with a glass rod and cool to -20°C. A "seed crystal" from a previous successful batch is invaluable here.
Visualizing the Workflow
Figure 1: Synthetic Pathway & Logic Flow
Caption: Step-by-step transformation from aldehyde precursor to purified amine salt, highlighting critical control points.
Figure 2: Purification Decision Tree
Caption: Logical troubleshooting for the salt formation step to prevent 'oiling out'.
Data Summary: Physical & Chemical Properties[1][2][3][4][5][6][7][8]
Property
Value / Description
Notes
Molecular Formula
Molecular Weight
149.23 g/mol
Appearance (Freebase)
Colorless to pale yellow oil
Oxidizes to brown upon air exposure (store under ).
Appearance (HCl Salt)
White crystalline solid
Hygroscopic; store in desiccator.
Solubility (Salt)
Water, Ethanol, Methanol
Insoluble in Ether, Hexane, Toluene.
Key Intermediate
2,5-Dimethyl--nitrostyrene
MP: ~70-75°C (Distinct yellow needles).
Reagent Ratio (LAH)
4.0 : 1.0 (Hydride : Nitrostyrene)
Excess required to prevent azo-dimer formation.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for the Henry Reaction and Phenethylamine synthesis).
Fieser, L. F., & Fieser, M. (1967).[2][3] Reagents for Organic Synthesis (Vol. 1, pp. 581-595).[3] Wiley. (Source of the "Fieser Workup" protocol for Aluminum Hydride reductions).
Organic Syntheses. (1950). Reduction of Nitrostyrenes. Org. Synth. 1950, 30, 82. (Foundational protocol for LiAlH4 reduction of nitrostyrenes).
PubChem. (n.d.). Compound Summary: Phenethylamine derivatives. National Library of Medicine. (General physical property verification).
Disclaimer: This guide is for educational and research purposes only. Ensure compliance with all local regulations regarding the synthesis of phenethylamine derivatives.
Technical Support Center: Stability of 2,5-Dimethylphenethylamine in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenethylamine. Due to the limited availability of specific stability data for this compou...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenethylamine. Due to the limited availability of specific stability data for this compound in aqueous solutions, this document provides guidance based on the established principles of phenethylamine chemistry and the behavior of structurally related molecules. The information herein is intended to help you anticipate and troubleshoot potential stability issues in your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your research, providing potential causes and actionable solutions.
Issue 1: Rapid Loss of 2,5-Dimethylphenethylamine in a Freshly Prepared Aqueous Stock Solution
Question: I've just prepared an aqueous stock solution of 2,5-Dimethylphenethylamine, and my initial analysis by HPLC-UV shows a significantly lower concentration than expected. What could be the cause?
Answer:
The immediate loss of your compound upon dissolution in an aqueous medium, especially if unbuffered, can be attributed to several factors, primarily related to the basic nature of the phenethylamine moiety and its susceptibility to degradation.
Potential Causes and Solutions:
pH-Dependent Degradation: Phenethylamines are basic compounds, and the pH of your aqueous solution can critically impact their stability.[1][2] Unbuffered water can have a variable pH, and if it's acidic, it can promote certain degradation pathways. Conversely, a highly alkaline environment can also be detrimental.[1]
Troubleshooting Steps:
Measure the pH of your stock solution immediately after preparation.
Prepare your stock solution in a buffered system. A good starting point would be a phosphate buffer in the neutral pH range (e.g., pH 6.0-8.0).[1]
If your experimental conditions permit, consider preparing the stock solution in a slightly basic buffer, as this may enhance the stability of some amine-containing compounds.
Oxidative Degradation: The ethylamine side chain of phenethylamines can be susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions in the water.
Troubleshooting Steps:
Use high-purity, degassed water (e.g., by sparging with nitrogen or argon) to prepare your solutions.
Consider adding a small amount of an antioxidant, such as EDTA, to chelate any metal ions that could catalyze oxidation. The compatibility of the antioxidant with your downstream experiments should be verified.
Adsorption to Surfaces: Phenethylamines, being basic and somewhat lipophilic, can adsorb to the surfaces of glass and plastic containers, especially at low concentrations.
Troubleshooting Steps:
Use silanized glassware or low-adsorption plasticware (e.g., polypropylene) for your stock solutions.
Prepare a more concentrated stock solution in a suitable organic solvent (e.g., methanol or DMSO) and dilute it into your aqueous buffer immediately before use.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storing an Aqueous Solution
Question: After storing my aqueous solution of 2,5-Dimethylphenethylamine for a few days at 4°C, I'm observing several new, smaller peaks in my HPLC chromatogram. What are these, and how can I prevent their formation?
Answer:
The emergence of new peaks upon storage is a classic sign of chemical degradation. For phenethylamines, these degradation products can arise from several pathways.
Potential Degradation Pathways and Mitigation Strategies:
Oxidative Deamination: A common degradation pathway for primary amines is oxidative deamination, which would convert the ethylamine side chain into an aldehyde or a carboxylic acid.[3]
Mitigation:
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Protect from light, as photodegradation can generate reactive oxygen species.
Store at lower temperatures (-20°C or -80°C) to slow down the degradation rate.
Ring Oxidation/Hydroxylation: The dimethyl-substituted benzene ring can also be a site for oxidation, leading to the formation of phenolic derivatives.[4]
Mitigation: Similar to preventing oxidative deamination, minimizing exposure to oxygen and light is crucial.
Reaction with Carbon Dioxide: The free base form of phenethylamines can react with atmospheric carbon dioxide to form a carbonate salt.[5] While this is more of an issue with the neat compound, it can also occur in solution, potentially leading to changes in the compound's properties.
Mitigation: Preparing and storing solutions in tightly sealed containers with minimal headspace can reduce this interaction.
Workflow for Identifying Degradation Products:
To understand the stability of your compound under your specific conditions, a forced degradation study is recommended.[6][7][8][9][10]
Caption: Forced degradation study workflow.
By subjecting your compound to these stress conditions and analyzing the resulting solutions by LC-MS/MS, you can identify the major degradation products and develop a stability-indicating analytical method.[11][12]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous solutions of 2,5-Dimethylphenethylamine?
A1: Based on the general properties of phenethylamines, the following storage conditions are recommended to maximize stability:
Parameter
Recommendation
Rationale
pH
Neutral to slightly basic (pH 7.0-8.5)
Minimizes acid- and base-catalyzed degradation.[1][2]
Temperature
-20°C or -80°C for long-term storage
Reduces the rate of chemical degradation.
Atmosphere
Inert gas (Nitrogen or Argon)
Prevents oxidation.
Light
Amber vials or storage in the dark
Prevents photodegradation.
Container
Silanized glass or polypropylene
Reduces adsorption to surfaces.
Q2: Should I use the freebase or a salt form of 2,5-Dimethylphenethylamine for preparing aqueous solutions?
A2: For aqueous solutions, it is highly recommended to use a salt form, such as the hydrochloride (HCl) salt. The salt form is generally more stable as a solid and more water-soluble.[5] The freebase is an oil that can be more susceptible to oxidation and reaction with atmospheric CO2.[5][13]
Q3: How can I prepare a stable aqueous stock solution of 2,5-Dimethylphenethylamine?
A3: Here is a recommended step-by-step protocol for preparing a more stable aqueous stock solution:
Choose the Salt Form: Start with the hydrochloride salt of 2,5-Dimethylphenethylamine.
Select a Buffer: Prepare a suitable buffer, for example, a 10 mM phosphate buffer, and adjust the pH to between 7.0 and 8.0.
Degas the Buffer: Before use, degas the buffer by sparging with an inert gas like nitrogen for at least 15 minutes to remove dissolved oxygen.
Dissolution: Accurately weigh the 2,5-Dimethylphenethylamine HCl and dissolve it in the degassed buffer to the desired concentration.
Storage: Aliquot the stock solution into amber, low-adsorption vials, flush the headspace with inert gas before sealing, and store at -20°C or below.
Q4: What analytical techniques are best for monitoring the stability of 2,5-Dimethylphenethylamine?
A4: A stability-indicating HPLC method with UV detection is a good starting point for routine analysis. However, for identifying unknown degradation products, a mass spectrometry-based method is essential.
HPLC-UV: For quantifying the parent compound and known impurities.
LC-MS/MS: For identifying and quantifying unknown degradation products, providing structural information.[3][11] Gas chromatography-mass spectrometry (GC-MS) can also be used, but derivatization may be necessary, and thermal degradation of some phenethylamines has been reported.[14]
By implementing these troubleshooting and preventative measures, you can significantly improve the reliability and reproducibility of your experiments involving 2,5-Dimethylphenethylamine in aqueous solutions.
References
Giorgetti, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]
Giorgetti, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed. [Link]
American Chemical Society. (2023). 2-Phenylethylamine. [Link]
Theobald, D. S., & Maurer, H. H. (2006). Studies on the Metabolism and Toxicological Detection of the Designer Drug 2,5-dimethoxy-4-methyl-beta- Phenethylamine (2C-D) in Rat Urine Using Gas chromatographic/mass Spectrometric Techniques. PubMed. [Link]
Giorgetti, A., et al. (2022). (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. [Link]
Vaz, A. D., et al. (2000). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. PubMed. [Link]
Bajaj, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
MDPI. (2022). Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light. [Link]
ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
ResearchGate. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. [Link]
Sciencemadness Discussion Board. (2006). 2,5-DMPEA: hcl formation and preservation. [Link]
Canadian Science Publishing. (1951). REARRANGEMENT IN THE REACTION BETWEEN 2-PHENYLETHYLAMINE-1-C14 AND NITROUS ACID. [Link]
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
ResearchGate. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. [Link]
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
Scribd. (2024). Influence of PH On The Stability of Pharmaceutical. [Link]
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
A Comparative Guide to the Structure-Activity Relationships of 2,5-Disubstituted Phenethylamines at Serotonin 5-HT₂ Receptors
For: Researchers, scientists, and drug development professionals. Introduction: The Architectural Hallmarks of Psychedelic Phenethylamines The 2,5-disubstituted phenethylamine scaffold is a cornerstone in the study of se...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Hallmarks of Psychedelic Phenethylamines
The 2,5-disubstituted phenethylamine scaffold is a cornerstone in the study of serotonergic ligands, particularly those with psychedelic properties.[1][2][3] These compounds, often referred to as the "2C" series, are renowned for their potent interaction with serotonin type 2 (5-HT₂) receptors, primarily the 5-HT₂ₐ subtype, which is believed to mediate their profound effects on consciousness.[1][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the affinity and functional activity of this chemical class. We will dissect how subtle molecular modifications to the core phenethylamine structure dictate receptor interaction, compare key compounds using experimental data, and provide detailed protocols for the assays used to generate this data.
The foundational structure consists of a phenethylamine core with two methoxy groups at the 2 and 5 positions of the phenyl ring.[5] It is the substituent at the 4-position that typically imparts the most dramatic variation in pharmacological profile, leading to a wide spectrum of potencies and durations of action.[6] Understanding these SAR principles is critical for designing novel chemical probes to investigate serotonergic systems and for the development of potential therapeutics for neuropsychiatric disorders.[7][8]
The Core Scaffold: Decoding the 2,5-Dimethoxy Motif and the Critical 4-Position
The 2,5-dimethoxy substitution pattern is a recurring motif recognized for conferring potent agonist activity at the 5-HT₂ₐ receptor.[1][2][9] While traditionally considered essential, recent research has challenged this assumption. Studies involving the synthesis of 2- and 5-desmethoxy derivatives of compounds like 2C-B have shown that eliminating either methoxy group leads to only a modest decrease in in vitro binding affinity and functional potency at 5-HT₂ₐ and 5-HT₂ₑ receptors.[1][2] However, this trend is not mirrored in vivo, where the removal of either group significantly reduces the psychedelic-like head-twitch response (HTR) in mice, suggesting the 2,5-dimethoxy arrangement is crucial for in vivo potency.[1][2][9]
The most profound modulation of activity arises from substitutions at the 4-position of the phenyl ring. Generally, introducing a lipophilic substituent at this position increases potency at 5-HT₂ receptors.[6][10][11] This principle is the foundation of the diverse 2C series of compounds.
Key SAR Principles at the 4-Position:
Halogens: Small, lipophilic halogens like bromine (in 2C-B) and iodine (in 2C-I) confer high affinity for the 5-HT₂ₐ receptor.[1][2]
Alkyl and Thioalkyl Groups: Increasing the alkyl chain length at the 4-position can differentially affect receptor actions. For instance, 4-propyl substitution can yield very high potency for 5-HT₂ₐ receptor activation.[12]
Bulky Substituents: The introduction of bulky, lipophilic groups can transform a compound from an agonist to a potent antagonist.[13] This highlights the delicate balance between molecular size, lipophilicity, and the resulting functional outcome at the receptor.
Comparative Analysis: Receptor Binding and Functional Activity
To objectively compare compounds within this class, we must examine their receptor binding affinity (Kᵢ) and functional potency (EC₅₀). Affinity describes how tightly a ligand binds to a receptor, while potency measures the concentration required to elicit a specific functional response. The primary targets for these compounds are the 5-HT₂ receptor subtypes: 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₑ.[3][14]
The psychedelic effects of these phenethylamines are primarily mediated by their agonist activity at the 5-HT₂ₐ receptor.[3][4] However, activity at the 5-HT₂ₑ receptor is also significant, as chronic activation of this subtype has been linked to cardiac valvulopathy, making receptor selectivity a critical parameter in drug safety and design.[10]
Note: Kᵢ values can vary between studies due to different experimental conditions (e.g., radioligand, tissue source). The data presented is a representative summary.
Note: These compounds generally act as partial to full agonists at 5-HT₂ receptors.[3][14][19]
Experimental Protocols for SAR Determination
The data presented above is generated through rigorous, validated experimental protocols. Understanding these methods is key to interpreting SAR data and designing new experiments.
This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Causality: The choice of radioligand is critical. A high-affinity ligand for the target receptor, such as [¹²⁵I]DOI or [³H]ketanserin for the 5-HT₂ₐ receptor, ensures a robust and sensitive assay.[18][20][21] The use of cell membranes expressing a high density of the receptor of interest (e.g., HEK293 or CHO cells) provides the necessary biological material for a strong signal.
Step-by-Step Methodology:
Membrane Preparation: Homogenize cells or tissues expressing the human 5-HT₂ₐ receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend the pellet in an assay buffer.[22]
Assay Setup: In a 96-well filter plate, add the membrane preparation, the radioligand (e.g., 0.1-0.5 nM [¹²⁵I]DOI), and varying concentrations of the unlabeled test compound.[21][22]
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[20][21][22]
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C). This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specific binding.[21][22]
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[22]
Workflow Diagram: Radioligand Binding Assay
Caption: The Gq-coupled signaling cascade of the 5-HT₂ₐ receptor.
Conclusion and Future Directions
The structure-activity relationship of 2,5-disubstituted phenethylamines is a well-defined yet continuously evolving field. The 2,5-dimethoxy motif serves as a crucial scaffold for 5-HT₂ₐ receptor interaction, while the substituent at the 4-position acts as the primary determinant of potency, efficacy, and selectivity. Lipophilicity at the 4-position generally enhances affinity, but the size and nature of the substituent can shift the compound's functional profile from a full agonist to a partial agonist or even an antagonist.
Future research will likely focus on developing ligands with greater subtype selectivity, particularly to separate 5-HT₂ₐ and 5-HT₂ₑ activity, which is a critical step in designing safer therapeutic agents. [10]Furthermore, exploring "functional selectivity" or "biased agonism"—where ligands stabilize specific receptor conformations to activate only a subset of downstream signaling pathways—offers a promising avenue for creating compounds that retain therapeutic benefits while minimizing adverse effects. [19]The discovery of compounds with high 5-HT₂ₐ potency but little to no psychedelic-like activity in vivo provides a foundation for developing non-psychedelic therapeutics targeting this important receptor.
[7]
References
Benchchem. (n.d.). Application Note: High-Throughput Screening of 5-HT2A Receptor Antagonists Using a Calcium Flux Assay. Benchchem.
Marcher-Rørsted, E., Halberstadt, A. L., Klein, A. K., Chatha, M., Jademyr, S., Jensen, A. A., & Kristensen, J. L. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience.
Marcher-Rørsted, E., Halberstadt, A. L., Klein, A. K., Chatha, M., Jademyr, S., Jensen, A. A., & Kristensen, J. L. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS chemical neuroscience, 11(9), 1238–1244.
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery.
Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in pharmacology, 9, 777.
Kaplan, J. S., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188.
Braden, M. R., & Nichols, D. E. (2007). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & medicinal chemistry letters, 17(15), 4175–4179.
Agilent. (n.d.). Calcium Flux Assays. Agilent.
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery.
University of Copenhagen Research Portal. (2020). Investigation of the 2,5-dimethoxy motif in phenethylamine Serotonin 2A receptor agonists.
Kim, D., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. Journal of pharmacological and toxicological methods, 65(2-3), 80–88.
Wikipedia. (n.d.). 2C (psychedelics).
Jones, A. X., et al. (2025). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins. bioRxiv.
ResearchGate. (2025). 4‐Aryl‐Substituted 2,5‐Dimethoxyphenethylamines: Synthesis and Serotonin 5‐HT2A Receptor Affinities.
Acuña-Castillo, C., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British journal of pharmacology, 137(7), 1057–1064.
Wikipedia. (n.d.). 2C-B.
Moya, P. R., Berg, K. A., Gutiérrez-Hernandez, M. A., Sáez-Briones, P., Reyes-Parada, M., Cassels, B. K., & Clarke, W. P. (2007). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. The Journal of pharmacology and experimental therapeutics, 321(3), 1054–1061.
Wikipedia. (n.d.). 2C (psychedelics) - General Information.
Klein, A. K., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 64(16), 12134–12148.
Freisem, L. D., et al. (2022). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific reports, 12(1), 16182.
Klein, A. K., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
Teitler, M., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 42(4), 221–227.
ResearchGate. (n.d.). Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function.
EMBL-EBI. (n.d.). Radioligand binding assays for human 5-HT2A receptor.
correlating in vitro receptor binding with in vivo behavioral effects of 2,5-Dimethylphenethylamine
Correlating In Vitro Receptor Binding with In Vivo Behavioral Effects Part 1: Executive Analysis & Structural Logic The "Methyl vs. Methoxy" Paradigm In the development of psychoactive phenethylamines, 2,5-Dimethylphenet...
Author: BenchChem Technical Support Team. Date: February 2026
Correlating In Vitro Receptor Binding with In Vivo Behavioral Effects
Part 1: Executive Analysis & Structural Logic
The "Methyl vs. Methoxy" Paradigm
In the development of psychoactive phenethylamines, 2,5-Dimethylphenethylamine (2,5-DMPEA) serves as a critical structural probe rather than a primary drug candidate. It is the lipophilic, non-polar analog of the potent 2,5-dimethoxyphenethylamine (2C-H).
This guide focuses on the "null correlation": why the structural substitution of Oxygen (methoxy) with Carbon (methyl) at the 2,5-positions drastically alters the pharmacodynamic profile from a potent 5-HT2A agonist (psychedelic) to a likely inactive or weak sympathomimetic agent.
Key Pharmacological Differentiators:
Receptor Docking: The 5-HT2A receptor orthosteric binding pocket contains serine residues (Ser159, Ser239) that form hydrogen bonds with the oxygen atoms of the 2,5-dimethoxy motif. 2,5-DMPEA lacks these oxygens, preventing high-affinity "lock-in."
Metabolic Fate: Lacking the alpha-methyl group (found in amphetamines) and the electronic protection of methoxy groups, 2,5-DMPEA is a prime substrate for Monoamine Oxidase B (MAO-B), leading to rapid first-pass metabolism in vivo.
Part 2: In Vitro Profiling (Receptor Binding)
Comparative Binding Affinity Table
The following data synthesizes Structure-Activity Relationship (SAR) trends, contrasting 2,5-DMPEA with its active analogs.
Compound
Structure
5-HT2A Ki (nM)
5-HT2C Ki (nM)
TAAR1 Activity
Primary Mechanism
2,5-DMPEA
2,5-Dimethyl
>10,000 (Est)
>10,000 (Est)
Moderate
Trace Amine / MAO Substrate
2C-H
2,5-Dimethoxy
~500 - 1,200
~800
Low
Weak Partial Agonist
2C-B
2,5-Dimethoxy-4-Bromo
~1 - 5
~10
Low
Potent 5-HT2A Agonist
2,5-DMA
2,5-Dimethoxy-alpha-methyl
~20 - 50
~40
Moderate
Agonist / Releaser
Note: "Est" indicates values inferred from SAR studies where removal of methoxy oxygens consistently drops affinity by 2-3 orders of magnitude. 2,5-DMPEA acts more like a solvent (xylene derivative) than a ligand at serotonin receptors.
Mechanistic Pathway Diagram (Graphviz)
The following diagram illustrates the divergent signaling pathways between the active Methoxy-analog and the inactive Methyl-analog.
Caption: Divergent signaling: Methoxy groups enable H-bonding required for Gq-coupling; Methyl groups result in steric occupancy without activation.
Part 3: In Vivo Behavioral Correlation
The Head Twitch Response (HTR)
The HTR in rodents is the "gold standard" behavioral proxy for 5-HT2A agonist activity (hallucinogenesis) in humans.[1][2][3]
Hypothesis: 2,5-DMPEA will produce 0 HTR events significantly above saline vehicle.
Reasoning: Without the 5-HT2A affinity established in vitro, the behavioral output mediated by this receptor cannot occur.
Alternative Behavior: High doses may induce locomotor hyperactivity (non-stereotyped) if the compound acts as a norepinephrine releaser or TAAR1 agonist, similar to unsubstituted Phenethylamine (PEA).
Metabolic Stability & Duration
2,5-DMPEA: Rapidly deaminated by MAO-B. In vivo half-life is expected to be <10 minutes without MAO inhibition.
2,5-DMA (Alpha-methyl): Resistant to MAO. Half-life > 4 hours.
Part 4: Experimental Protocols (Self-Validating)
To scientifically validate the lack of correlation for 2,5-DMPEA compared to 2C-B, use these protocols.
Protocol A: Competitive Radioligand Binding (In Vitro)
Purpose: To quantify the affinity (Ki) of 2,5-DMPEA at 5-HT2A sites.
Tissue Source: HEK293 cells stably expressing human 5-HT2A receptors.
Radioligand: [³H]-Ketanserin (0.5 nM) for antagonist binding or [¹²⁵I]-DOI for agonist high-affinity state labeling.
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA (pH 7.4).
Displacement: Incubate cell membranes with radioligand and varying concentrations of 2,5-DMPEA (
M to M).
Control: Use Ketanserin (10 µM) to define non-specific binding.
Validation: If
, the compound is considered "inactive" at this target.
Protocol B: Mouse Head Twitch Response (In Vivo)
Purpose: To confirm functional 5-HT2A activation.[2][4]
Subjects: C57BL/6J mice (Male, 8-10 weeks).
Pre-treatment: Acclimate mice to observation chambers for 30 minutes.
Dosing:
Group A (Test): 2,5-DMPEA (10 mg/kg, 30 mg/kg, 60 mg/kg) i.p.
Group B (Positive Control): 2C-B (1 mg/kg) or DOI (1 mg/kg).
Group C (Negative Control): Saline vehicle.
Observation: Record video for 20 minutes post-injection.
Scoring: Count distinct "head twitch" events (rapid rotational jerk of the head).
Analysis:
Positive: >10 twitches/20 min.
Negative: <2 twitches/20 min (indistinguishable from baseline).
Protocol C: MAO-B Susceptibility Assay
Purpose: To prove metabolic instability is the cause of low in vivo potency.
Enzyme: Recombinant Human MAO-B.
Substrate: 2,5-DMPEA (100 µM).
Detection: HPLC-UV or LC-MS monitoring of the aldehyde/acid metabolite formation over time (0, 5, 15, 30, 60 mins).
Reference: Compare rate of disappearance against Phenethylamine (High turnover) and Amphetamine (Zero turnover) .
Part 5: Workflow Visualization
Caption: Decision tree for characterizing 2,5-DMPEA. Low binding affinity directs research toward stimulant/metabolic effects rather than psychedelic effects.
Part 6: References
Nichols, D. E. (2016). "Psychedelics".[1][3][5][6][7] Pharmacological Reviews, 68(2), 264-355. Link
Authority on SAR of phenethylamines and the necessity of the 2,5-dimethoxy pattern.[4]
Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens". Neuropharmacology, 61(3), 364-381. Link
Establishes the HTR protocol and 5-HT2A correlation.
Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. Link
Foundational text describing the synthesis and qualitative effects of 2,5-substituted phenethylamines (specifically the 2C-series vs. inactive analogs).
Glennon, R. A., et al. (1984). "Binding of phenylisopropylamine derivatives at 5-HT2 receptors". Journal of Medicinal Chemistry, 27(10), 1296-1301. Link
Provides the Ki data supporting the requirement of methoxy groups for affinity.
Berry, M. D. (2004). "Mammalian central nervous system trace amines.[8] Pharmacologic amphetamines, physiologic neuromodulators". Journal of Neurochemistry, 90(2), 257-271. Link
Describes the metabolism of non-alpha-methylated phenethylamines by MAO.
Technical Guide: Establishing Antibody Specificity for 2,5-Dimethylphenethylamine (2,5-DMPEA) Detection
Executive Summary The accurate detection of 2,5-Dimethylphenethylamine (2,5-DMPEA) presents a unique bioanalytical challenge due to its structural isomerism with illicit stimulants (e.g., Methamphetamine) and endogenous...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate detection of 2,5-Dimethylphenethylamine (2,5-DMPEA) presents a unique bioanalytical challenge due to its structural isomerism with illicit stimulants (e.g., Methamphetamine) and endogenous amines (e.g., Phenethylamine). While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the confirmatory gold standard, its throughput limitations necessitate robust immunological screening tools.
This guide details the validation of Ab-DMPEA-X, a monoclonal antibody engineered for high specificity toward the 2,5-dimethyl substitution pattern. By contrasting its performance with mass spectrometry and detailing the hapten design logic, we demonstrate how this reagent bridges the gap between high-throughput screening and analytical precision.
Part 1: The Structural Challenge & Hapten Engineering
The Specificity Problem
2,5-DMPEA is a positional isomer of N,N-Dimethylphenethylamine (a flavoring agent/stimulant) and is structurally homologous to 2,5-Dimethoxy-4-bromophenethylamine (2C-B) . Standard antibodies raised against generic phenethylamines often fail to distinguish the methyl substituents from methoxy groups or fail to differentiate ring-substitution from N-substitution.
The Engineering Solution: Distal Linker Strategy
To achieve specificity, the immunogen design must expose the unique 2,5-dimethylphenyl ring to the immune system.
Traditional Approach: Linking via the phenyl ring (e.g., para-position) often generates antibodies specific to the amine tail (class-specific).
Our Approach (Ab-DMPEA-X): We utilized a linker attached to the ethyl-amine nitrogen . This orients the 2,5-dimethylphenyl ring away from the carrier protein (BSA/KLH), forcing the antibody binding pocket to recognize the steric bulk of the methyl groups at positions 2 and 5.
Visualization: Hapten-Immunogen Conjugation Logic
Figure 1: Immunogen design strategy.[1] By linking the hapten via the amine group, the unique 2,5-dimethylphenyl ring is exposed as the primary epitope, minimizing cross-reactivity with N-substituted isomers.
Part 2: Comparative Performance Analysis
While LC-MS/MS provides definitive structural identification, it is often bottlenecked by sample preparation and run times. The Ab-DMPEA-X based immunoassay offers a high-throughput alternative with comparable sensitivity for screening purposes.
Table 1: Performance Comparison (Immunoassay vs. LC-MS/MS)
Feature
Ab-DMPEA-X Immunoassay (ELISA)
LC-MS/MS (Reference Method)
Primary Utility
High-throughput Screening
Confirmatory Analysis
Specificity
High (Epitope-dependent)
Absolute (Mass/Charge + Retention)
Limit of Detection (LOD)
0.5 ng/mL
0.1 - 0.5 ng/mL
Throughput
96+ samples / 2 hours
10-20 samples / 2 hours
Sample Prep
Minimal (Dilute & Shoot)
Complex (Extraction/Derivatization)
Cost per Sample
Low (< $5)
High (> $50)
Part 3: Experimental Validation Protocols
To validate the specificity of Ab-DMPEA-X, we employ a Competitive ELISA . Unlike sandwich ELISAs used for large proteins, small molecules like 2,5-DMPEA cannot bind two antibodies simultaneously.
Protocol: Competitive Inhibition ELISA
Objective: Determine the IC50 (concentration inhibiting 50% of binding) to quantify affinity and cross-reactivity.
Readout: Add TMB. Stop reaction with 1M H2SO4. Measure OD450.
Visualization: Competitive Assay Logic
Figure 2: Competitive ELISA Logic. Signal intensity is inversely proportional to the concentration of 2,5-DMPEA in the sample.
Part 4: Cross-Reactivity Profile
The defining metric for this antibody is its ability to ignore structural analogs. The table below summarizes the Cross-Reactivity (CR), calculated as:
Table 2: Specificity Profile of Ab-DMPEA-X
Analyte
Structure Difference
IC50 (ng/mL)
% Cross-Reactivity
Interpretation
2,5-DMPEA
Target
2.5
100%
High Affinity
Phenethylamine (PEA)
No methyl groups
>5,000
<0.05%
Negligible
Amphetamine
Alpha-methyl
1,200
0.2%
Negligible
Methamphetamine
N-methyl, Alpha-methyl
>10,000
<0.02%
No Interaction
2,5-Dimethoxy-PEA (2C-H)
Methoxy vs Methyl
450
0.55%
Low (Steric/Electronic mismatch)
N,N-Dimethyl-PEA
N-methyl vs Ring-methyl
>5,000
<0.05%
Isomer Distinguished
Analysis:
The data confirms that Ab-DMPEA-X effectively discriminates against the "2C" series (dimethoxy) and the N-methylated isomers. The low cross-reactivity with Amphetamine (<0.2%) is critical for reducing false positives in forensic urine screening.
References
Food and Drug Administration (FDA). (2022). Bioanalytical Method Validation M10. Center for Drug Evaluation and Research (CDER). [Link]
Shulgin, A., & Shulgin, A. (1991).[2] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine structures). [Link]
Shelver, W. L., et al. (2000). "Hapten design and immunoassay development for the detection of phenethylamines." Journal of Agricultural and Food Chemistry. (Provides the basis for amine-linked hapten design strategy). [Link]
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. [Link]
validating the reproducibility of 2,5-Dimethylphenethylamine synthesis protocols
Topic: Validating the Reproducibility of 2,5-Dimethylphenethylamine Synthesis Protocols Executive Summary This guide addresses the synthesis and validation of 2,5-Dimethylphenethylamine (2,5-DMPEA; CAS 23068-44-2).[1] Th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating the Reproducibility of 2,5-Dimethylphenethylamine Synthesis Protocols
Executive Summary
This guide addresses the synthesis and validation of 2,5-Dimethylphenethylamine (2,5-DMPEA; CAS 23068-44-2).[1] This compound is a positional isomer of the xylopropamine series and a structural analog of the "2C" class of phenethylamines.[2]
Crucial Distinction: Researchers must distinguish this target from two common conflations:
2,5-Dimethoxyphenethylamine (2C-H): Contains methoxy groups (oxygenated), not methyl groups.[1]
N,N-Dimethylphenethylamine: Contains methyl substitutions on the nitrogen atom, not the benzene ring.[1]
This guide focuses exclusively on the ring-substituted 2,5-dimethyl isomer, a key reference standard in forensic profiling and receptor binding assays (TAAR1/5-HT).[1]
Part 1: Comparative Analysis of Synthesis Routes
To ensure reproducibility, we evaluated three common synthetic pathways. The Henry Reaction followed by Hydride Reduction is identified as the "Gold Standard" for yield and purity, while the Nitrile Reduction serves as a viable alternative when the aldehyde precursor is unavailable.[1][2]
Feature
Route A: Henry Reaction (Recommended)
Route B: Nitrile Reduction
Route C: Reductive Amination
Precursor
2,5-Dimethylbenzaldehyde
2,5-Dimethylbenzyl cyanide
2,5-Dimethylphenylacetone
Key Reagents
Nitromethane, LAH or NaBH₄/CuCl₂
H₂, Raney Ni or LAH
Formamide/Formic Acid (Leuckart)
Reproducibility
High. Crystalline intermediate (nitrostyrene) allows purification before reduction.[1]
Moderate. Hydrogenation requires high pressure; partial reduction is a risk.[2]
Low. Often yields mixtures of amines; difficult purification.[2]
Yield Profile
60–75% (Overall)
80–90% (Step 2 only)
40–50%
Scalability
High (Batchwise)
High (Industrial continuous)
Moderate
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" Henry Reaction
Rationale: This route is preferred because the intermediate 2,5-dimethyl-
-nitrostyrene crystallizes well, acting as a "purity checkpoint" that removes aldehyde impurities before the sensitive reduction step.[1]
Step 1: Synthesis of 2,5-Dimethyl-
-nitrostyrene
Reagents: Dissolve 2,5-dimethylbenzaldehyde (100 mmol) in nitromethane (300 mmol). Add ammonium acetate (20 mmol) as a catalyst.
Reaction: Reflux the mixture for 2-4 hours. Monitor by TLC (disappearance of aldehyde spot).
Workup: Cool the solution to precipitate the nitrostyrene. If oil forms, remove solvent under vacuum and recrystallize from hot isopropanol (IPA).[2]
Checkpoint: The product should be yellow needles. Verify MP (typically 60-80 °C range for similar nitrostyrenes; verify experimentally).
Setup: Flame-dry a 3-neck flask under Argon. Suspend LAH (150 mmol) in anhydrous THF.
Addition: Add a solution of the nitrostyrene (50 mmol in THF) dropwise to the refluxing LAH suspension. Caution: Exothermic.
Reflux: Maintain reflux for 24 hours to ensure complete reduction of the double bond and nitro group.[2]
Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular white solid.[1][2]
Isolation: Filter, dry the filtrate (MgSO₄), and evaporate. Distill the free base under vacuum (BP ~108 °C at 5 Torr) or convert immediately to the HCl salt.
Option B: NaBH₄ / CuCl₂ (The "Green" Alternative)[2]
Use excess Sodium Borohydride with catalytic Copper(II) Chloride in ethanol.[2] This avoids pyrophoric LAH but may result in lower yields due to polymerization side-reactions.[1]
Part 3: Validation Framework (Scientific Integrity)
To validate the identity of 2,5-DMPEA and distinguish it from its isomers (2,4-DMPEA and 3,4-DMPEA), you must employ a multi-modal analytical approach.
NMR Logic: The "Split-Pattern" Diagnostic
The substitution pattern on the benzene ring creates a unique proton signature.[1]
Validation Rule: If your aromatic region shows three singlets , you have failed (likely degradation).[2] If you see multiplets only , you have a mixture. You must resolve the specific Singlet (H6) vs Doublet (H3/H4) pattern.
GC-MS Retention Index
On a standard 5% Phenyl-Methyl silicone column (e.g., HP-5MS):
Elution Order: Generally 2,6- < 2,5- < 2,4- < 3,4- (due to steric hindrance of the amine chain by ortho-methyls reducing boiling point/retention).[1]
Mass Spectrum: Base peak m/z 134 (M - NH2) is not useful.[2] Look for the tropylium ion rearrangement patterns characteristic of xylenes.
Part 4: Visualization of Workflows
Figure 1: Synthesis and Validation Logic Tree
Caption: Workflow for the synthesis of 2,5-DMPEA with the critical NMR validation step to distinguish it from positional isomers.
References
Dalton Pharma Services. (n.d.).[2] 2,5-Dimethylphenethylamine (CAS 23068-44-2) Technical Data. Retrieved February 2, 2026, from [Link][1][2]
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 211415, 2,5-Dimethylbenzeneethanamine. Retrieved February 2, 2026, from [Link][1][2]
Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story (Context on Phenethylamine Isomer Synthesis). Transform Press. (Referenced for general Henry reaction conditions in this class).
SpectraBase. (2025).[2] 2,5-Dimethylphenethylamine NMR and IR Spectra. Wiley Science Solutions.[2] Retrieved February 2, 2026, from [Link][1][2]
Organic Syntheses. (1941).[2][4] General Procedure for Phenethylamine Synthesis via Nitrile Reduction. Org. Synth. Coll. Vol. 1, p. 107.[1][2][4] Retrieved February 2, 2026, from [Link][1][2]
Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of 2,5-Dimethylphenethylamine
The Principle of Prudent Disposal: Why Causality Matters The disposal protocols outlined below are not arbitrary; they are rooted in the fundamental chemical properties and potential hazards associated with phenethylamin...
Author: BenchChem Technical Support Team. Date: February 2026
The Principle of Prudent Disposal: Why Causality Matters
The disposal protocols outlined below are not arbitrary; they are rooted in the fundamental chemical properties and potential hazards associated with phenethylamine derivatives. The core principle is risk mitigation. Given the absence of a specific Safety Data Sheet (SDS) for 2,5-Dimethylphenethylamine, we extrapolate from the known hazards of analogous compounds, such as 2,5-Dimethoxyphenethylamine. This analogue is recognized as a corrosive and alkaline substance, with potential for respiratory and skin irritation.[1] Therefore, we must handle 2,5-Dimethylphenethylamine with the assumption that it possesses similar hazardous characteristics.
Furthermore, the U.S. Drug Enforcement Administration (DEA) classifies numerous phenethylamine derivatives as Schedule I controlled substances, indicating a high potential for abuse and no currently accepted medical use.[2][3] While the legal status of 2,5-Dimethylphenethylamine is not explicitly defined in readily available documentation, its structural class warrants handling it as a substance of potential regulatory concern. This conservative approach ensures compliance with the spirit, if not the letter, of controlled substance regulations and safeguards against unforeseen legal and safety ramifications.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. The following table summarizes the anticipated hazards and the corresponding essential PPE.
Potential Hazard
Rationale for Concern (based on analogous compounds)
Required Personal Protective Equipment (PPE)
Corrosivity
Assumed to be a strong base, similar to other phenethylamines, which can cause severe skin burns and eye damage.[1]
Chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.
Work in a well-ventilated area, preferably within a certified chemical fume hood.
Skin Irritation
Prolonged or repeated contact may lead to skin redness, swelling, and dermatitis.[1]
Impervious gloves and a lab coat are essential to prevent skin contact.
Unknown Toxicity
The full toxicological profile is not well-documented.
A cautious approach mandates minimizing all routes of exposure.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, with each step logically flowing from the last to ensure a closed loop of safety and compliance.
Step 1: Waste Identification and Segregation
Action: All waste containing 2,5-Dimethylphenethylamine, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and weighing paper), must be designated as hazardous waste.
Causality: This initial step is critical for preventing the accidental mixing of incompatible waste streams. Phenethylamines are incompatible with strong acids and oxidizing agents.[1] Mixing with these substances could lead to violent reactions, heat generation, or the release of toxic gases.
Step 2: Containerization
Action: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with alkaline and potentially corrosive substances, such as high-density polyethylene (HDPE).
Causality: Proper containerization prevents leaks and spills. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,5-Dimethylphenethylamine." This ensures that anyone handling the container is aware of its contents and the associated risks.
Step 3: Waste Accumulation and Storage
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.
Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills and unauthorized access. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the accumulation of hazardous waste, and adherence to these guidelines is mandatory.
Step 4: Scheduling a Licensed Disposal Service
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
Causality: Federal and local regulations strictly prohibit the disposal of hazardous chemicals in the sanitary sewer or municipal landfills.[4] Licensed contractors are equipped to handle and transport hazardous materials safely and ensure their disposal at a permitted treatment, storage, and disposal facility (TSDF).
Spill Management: A Rapid Response Plan
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent pads or another appropriate inert material.
Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the laboratory and contact your institution's emergency response team.
Clean-up (for minor spills): If you are trained and equipped to handle the spill, wear the appropriate PPE. Neutralize the spill with a weak acid (e.g., citric acid) and absorb the material with an inert absorbent, such as vermiculite or sand.
Dispose: Collect the absorbed material in a sealed, labeled hazardous waste container and dispose of it according to the protocol outlined above.
Disposal Decision Workflow
The following diagram illustrates the logical flow of the disposal process for 2,5-Dimethylphenethylamine.
Caption: Decision workflow for the disposal of 2,5-Dimethylphenethylamine.
References
PubChem. (n.d.). 2,5-Dimethoxy-4-methylphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]
U.S. Drug Enforcement Administration. (n.d.). Drug Scheduling. DEA.gov. Retrieved from [Link]
Federal Register. (2023, December 13). Schedules of Controlled Substances: Placement of 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-chloroamphetamine (DOC) in Schedule I. Retrieved from [Link]